![molecular formula C16H15NO5S B2818807 Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate CAS No. 866137-15-7](/img/structure/B2818807.png)
Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves the Malonic Ester Synthesis . This is a chemical reaction where an ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The process involves several steps: deprotonation to give an enolate, S N2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be similar to those of other malonic esters. Malonic esters are known to undergo reactions such as alkoxycarbonylation and alkylation . They can also be used to convert alkyl halides to carboxylic acids .Physical And Chemical Properties Analysis
The specific physical and chemical properties of Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate are not provided in the search results .科学的研究の応用
Molecular Structure Analysis
Research on compounds structurally related to Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate has focused on understanding their molecular configurations and intramolecular interactions. For example, a study on the molecular structure of 2‐[Bis(methoxycarbonyl)methylene]‐3‐phenyl‐1,3‐thiazolidine, a similar compound, highlighted a short intramolecular S...O interaction leading to a conjugation effect involving one of the carboxyl groups. This effect is confirmed by the dihedral angles between the carboxyl groups and the 1,3-thiazolidine ring, suggesting a half-chair conformation of the 1,3-thiazolidine moiety (Heinemann et al., 1994).
Synthetic Methodologies
Advancements in synthetic methodologies involving similar compounds have been significant. For instance, research on the enantioselective Michael-Proton Transfer-Lactamization process for Pyroglutamic Acid Derivatives led to the synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate, demonstrating a novel synthetic route involving Dimethyl 2-amino((4-methylphenyl)sulfonamido)malonate (Chaheine, 2021).
Molecular Structure Elucidation
The study of novel monohydrated 3-p-nitrophenylpyrazole derivatives derived from 1,3-diketone malonate, such as Dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate, contributed to the understanding of molecular structures using techniques like NMR, single-crystal X-ray diffraction, and ab initio calculations. These studies provide insights into the spatial arrangements and electronic structures of these molecules (Jiménez-Cruz et al., 2003).
Chemical Properties and Reactivity
Research into the chemical properties and reactivity of related compounds, such as the equilibrium acidities and homolytic bond dissociation enthalpies of acidic C-H bonds in dialkyl malonates, sheds light on their stability and potential reactivity in various chemical environments. These studies are crucial for developing new synthetic routes and understanding the fundamental properties of these compounds (Zhang & Bordwell, 1994).
Conformational Studies
Conformational studies, such as those on diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate, provide insights into the flexibility and dynamic behavior of these molecules in both solid and solution states. Understanding these aspects is vital for predicting their behavior in biological systems and potential applications in drug design (Saravanan et al., 2005).
Safety and Hazards
特性
IUPAC Name |
dimethyl 2-[4-(thiophene-2-carbonylamino)phenyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-21-15(19)13(16(20)22-2)10-5-7-11(8-6-10)17-14(18)12-4-3-9-23-12/h3-9,13H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVQWYAGKIHJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

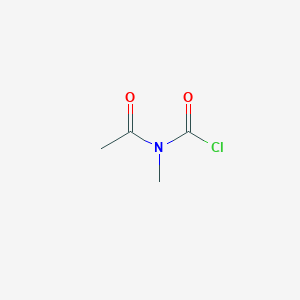
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)


![(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2818735.png)
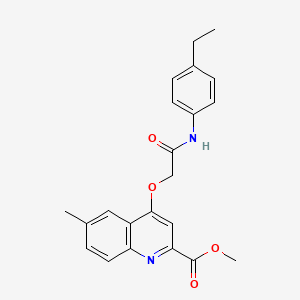
![3-[4-(2-Cyanoethyl)phenyl]propanenitrile](/img/structure/B2818737.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2818738.png)
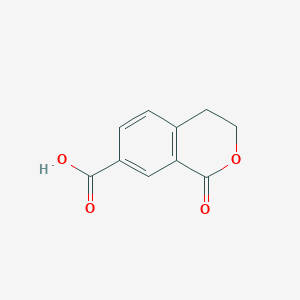
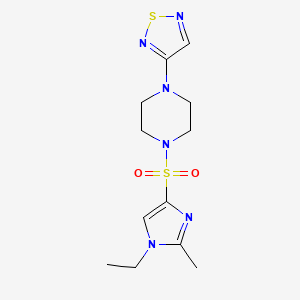
![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818744.png)
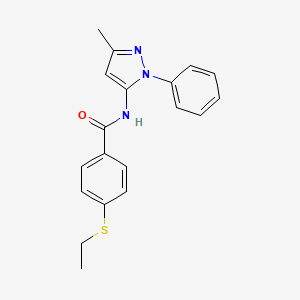
![1-(4-Bromophenyl)-N-[(1S)-1-cyanopropyl]pyrazole-3-carboxamide](/img/structure/B2818746.png)
